molecular formula C16H16 B189919 (1-Phenyl-1-butenyl)benzene CAS No. 1726-14-3

(1-Phenyl-1-butenyl)benzene

Cat. No.: B189919
CAS No.: 1726-14-3
M. Wt: 208.3 g/mol
InChI Key: FKDKAGHZAOFATR-UHFFFAOYSA-N
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Description

It is a derivative of benzene, characterized by the presence of a butenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Phenyl-1-butenyl)benzene can be synthesized through several methods, including:

    Grignard Reaction: This involves the reaction of phenylmagnesium bromide with 1-bromo-1-butene under controlled conditions to yield this compound.

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of phenylbutanone or phenylbutanal.

    Reduction: Formation of 1-phenylbutane.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

(1-Phenyl-1-butenyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenyl-1-butenyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that can further react to yield substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that can interact with other molecules.

Comparison with Similar Compounds

  • (E)-1-Phenyl-1-butene
  • Benzene, 1-butenyl-, (Z)-
  • β-Ethylstyrene

Comparison: (1-Phenyl-1-butenyl)benzene is unique due to its specific structural arrangement and reactivity. Compared to its stereoisomers, it exhibits distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-phenylbut-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKAGHZAOFATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938175
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-14-3
Record name 1,1'-(But-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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